molecular formula C7H13N3O3 B12341071 ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate

ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate

Cat. No.: B12341071
M. Wt: 187.20 g/mol
InChI Key: BSUHPUZHTUIERW-WEVVVXLNSA-N
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Description

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is a chemical compound with the molecular formula C7H13N3O3. It is used in various scientific research and synthetic applications. This compound is known for its unique structure, which includes an ester group and a hydrazono functional group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of urea. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate involves its interaction with various molecular targets. The hydrazono group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. The ester group allows for easy modification, enabling the compound to act as a versatile building block in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate

Comparison

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is unique due to its hydrazono functional group, which imparts distinct reactivity compared to other esters. This makes it particularly valuable in synthetic applications where specific reactivity is required .

Biological Activity

Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing data from various studies and highlighting key research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7H12N4O3
  • Molecular Weight : 188.20 g/mol

The compound features a hydrazone functional group, which is known for its reactivity and ability to form stable complexes with various biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Studies have demonstrated that hydrazone derivatives exhibit significant anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. For example, a study indicated that derivatives of hydrazones can inhibit the growth of cancer cell lines by inducing cell cycle arrest at the G2/M phase .
  • Anti-inflammatory Properties
    • Compounds with hydrazone moieties have shown potential in reducing inflammation. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines, thereby alleviating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Effects
    • This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis; inhibits cell proliferation
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialActive against Gram-positive and Gram-negative bacteria

Case Studies

  • Anticancer Study : A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with an IC50 value of approximately 15 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Anti-inflammatory Research : In an animal model of induced arthritis, administration of this compound resulted in a marked decrease in paw swelling and inflammatory markers in serum. Histological analysis showed reduced infiltration of inflammatory cells in joint tissues.
  • Antimicrobial Evaluation : In vitro testing revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Research Findings

Recent advancements in the synthesis and characterization of this compound have opened new avenues for its application in drug development. The compound's ability to interact with biological macromolecules suggests potential as a lead compound for further modifications aimed at enhancing its efficacy and selectivity.

Molecular Docking Studies

Molecular docking studies have indicated that this compound can effectively bind to key enzymes involved in cancer metabolism, such as VEGFR-2, suggesting its role as an antiangiogenic agent .

Properties

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

ethyl (3E)-3-(carbamoylhydrazinylidene)butanoate

InChI

InChI=1S/C7H13N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h3-4H2,1-2H3,(H3,8,10,12)/b9-5+

InChI Key

BSUHPUZHTUIERW-WEVVVXLNSA-N

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)N)/C

Canonical SMILES

CCOC(=O)CC(=NNC(=O)N)C

Origin of Product

United States

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